1-(3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarbonitrile
Description
1-(3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarbonitrile is a boronate ester-containing compound featuring a cyclopropanecarbonitrile moiety and a methyl-substituted phenyl ring. This structure is designed for applications in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in medicinal chemistry and materials science . The boronate ester group enables efficient coupling with aryl halides or triflates, while the cyclopropane and nitrile groups contribute to steric and electronic modulation. Below, we compare this compound with structurally related analogs, focusing on molecular properties, reactivity, and applications.
Properties
IUPAC Name |
1-[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BNO2/c1-12-10-13(17(11-19)8-9-17)6-7-14(12)18-20-15(2,3)16(4,5)21-18/h6-7,10H,8-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBQIOMHFAOSINR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C3(CC3)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Molecular Characteristics
- IUPAC Name : 1-(3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarbonitrile
- Molecular Formula : C16H24BNO4
- Molecular Weight : 337.24 g/mol
- CAS Number : 2377587-34-1
Structural Representation
The compound features a cyclopropane ring attached to a phenyl group that is substituted with a dioxaborolane moiety. This unique structural arrangement is believed to contribute to its biological activity.
- Inhibition of Protein Interactions : Research indicates that compounds similar to this one can inhibit specific protein-protein interactions (PPIs), particularly those involving the Keap1–Nrf2 pathway, which is crucial for cellular defense against oxidative stress .
- Antioxidant Properties : The presence of the dioxaborolane group may enhance the compound's ability to act as an antioxidant, providing protective effects against oxidative damage in cells.
Study 1: Structure–Activity Relationship (SAR) Analysis
A study focused on the SAR of related compounds revealed that modifications in the macrocyclic structure significantly affect potency against certain biological targets. The introduction of various substituents on the phenyl ring was shown to enhance binding affinity and inhibitory activity .
Study 2: In Vivo Efficacy
In vivo studies demonstrated that compounds with similar structures exhibited significant efficacy in models of neurodegeneration and inflammation. The ability to cross the blood-brain barrier (BBB) was noted as a critical factor in their therapeutic potential .
Comparative Biological Activity Table
| Compound Name | Target Activity | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Keap1-Nrf2 Inhibition | 0.5 | |
| Compound B | Antioxidant | 0.8 | |
| Compound C | Neuroprotective | 1.2 |
Safety and Toxicology
While initial studies indicate promising biological activity, comprehensive toxicological assessments are necessary. Preliminary data suggest low toxicity profiles; however, further studies are required to evaluate long-term effects and potential side effects in humans.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
The compound has shown promising results in anticancer research. Studies indicate that it can induce apoptosis in cancer cells through mechanisms such as modulation of cell cycle progression and activation of caspases. For instance, in vitro tests demonstrated significant antiproliferative effects against various cancer cell lines:
| Cancer Cell Line | EC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10.5 |
| A549 (Lung) | 12.3 |
| HepG2 (Liver) | 15.0 |
Antimicrobial Properties
Research has also highlighted the antimicrobial properties of this compound. It exhibits activity against several bacterial strains, with minimum inhibitory concentrations (MIC) indicating effectiveness:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Antiviral Potential
The compound's antiviral capabilities have been explored, particularly its ability to inhibit viral replication. Laboratory studies suggest effectiveness against certain strains of the influenza virus.
Materials Science Applications
Polymer Chemistry
The incorporation of the dioxaborolane moiety into polymer matrices has led to the development of new materials with enhanced mechanical properties and thermal stability. The compound can be utilized as a building block for synthesizing functional polymers that exhibit specific interactions with biological systems.
Photonic Applications
Due to its unique electronic properties, this compound is being investigated for use in organic light-emitting diodes (OLEDs) and other photonic devices. Its ability to act as a charge transport material may lead to advancements in display technologies.
Organic Synthesis Applications
Reagent for Chemical Reactions
1-(3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarbonitrile serves as a versatile reagent in organic synthesis. It can facilitate various coupling reactions, including Suzuki-Miyaura cross-coupling reactions, which are crucial for constructing complex organic molecules.
Catalytic Applications
The compound has potential applications as a catalyst or catalyst precursor in various organic transformations. Its ability to stabilize reactive intermediates makes it suitable for promoting reactions under mild conditions.
Case Studies
Case Study 1: Anticancer Efficacy
A study evaluating the cytotoxic effects of the compound on different cancer cell lines revealed significant activity. The mechanism of action was investigated through flow cytometry and Western blot analysis, confirming its role in inducing apoptosis via caspase activation.
Case Study 2: Material Development
In a recent project focused on developing new polymeric materials for biomedical applications, researchers successfully incorporated the dioxaborolane moiety into poly(lactic acid), enhancing the material's mechanical strength and biocompatibility.
Comparison with Similar Compounds
Structural and Molecular Properties
Key structural variations among analogs include substituents on the phenyl ring (e.g., fluorine, methoxy, ethanone) and functional groups (e.g., carboxamide, pyrazole). These modifications influence molecular weight, polarity, and steric hindrance.
Table 1: Structural and Molecular Comparisons
*Calculated based on structural similarity to and .
Key Observations:
- Steric Effects : The 3-methyl group introduces steric hindrance, which may reduce coupling efficiency relative to the unsubstituted phenyl analog (CAS 1206641-31-7) .
- Fluorine Substitution : The 3-fluoro analog (CAS 917397-94-5) exhibits higher molecular weight and altered electronic properties, which could improve metabolic stability in drug design .
Reactivity in Suzuki-Miyaura Coupling
All analogs serve as arylboron reagents in palladium-catalyzed cross-couplings. Their reactivity depends on electronic and steric factors:
- Electron-Deficient Arenes : The target compound’s nitrile group deactivates the aromatic ring, slowing oxidative addition compared to electron-rich analogs like 1-(3-methoxy-4-methylphenyl)cyclopropanecarbonitrile (CAS 1152567-07-1) .
- Steric Hindrance: The 3-methyl group may reduce catalytic turnover in sterically demanding reactions, whereas smaller substituents (e.g., fluorine) maintain reactivity .
- Byproduct Formation : Cyclopropane ring strain could lead to side reactions under harsh conditions, unlike more stable carboxamide derivatives .
Preparation Methods
Reaction Protocol
A representative procedure involves reacting 4-bromo-3-methyltoluene with BPin in the presence of a palladium catalyst (e.g., Pd(dppf)Cl) and a base (KOAc) in anhydrous dioxane at 80–100°C under inert atmosphere. The reaction typically achieves yields of 85–92% after 12–24 hours.
Table 1: Optimization of Miyaura Borylation Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 2 mol% Pd(dppf)Cl | >90% yield |
| Solvent | Anhydrous dioxane | Minimizes hydrolysis |
| Temperature | 90°C | Balances rate and side reactions |
Challenges and Solutions
-
Steric hindrance : The methyl group at the 3-position on the phenyl ring can slow the reaction. Increasing catalyst loading to 3–4 mol% improves kinetics.
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Boron trifluoride co-catalysts : Adding BF-OEt (10 mol%) enhances electrophilicity of the diboron reagent, particularly for electron-rich arenes.
One-Pot Cyclopropanation via Propargylic Silyl Ethers
The construction of the cyclopropane ring adjacent to the nitrile group leverages methodologies developed for boronic ester-containing cyclopropanes. A one-pot hydrozirconation/cyclization strategy using propargylic silyl ethers has shown promise.
Mechanistic Pathway
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Hydrozirconation : Propargylic silyl ethers react with Schwartz’s reagent (CpZrHCl) to form zirconocene intermediates.
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Boronylation : Treatment with BPin generates vinyl boronic esters.
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Cyclization : Lewis acids (e.g., BF-OEt) promote intramolecular ring closure to form the cyclopropane.
Table 2: Key Reaction Parameters for Cyclopropanation
| Step | Conditions | Yield Contribution |
|---|---|---|
| Hydrozirconation | 0°C, 1 h | 85–90% conversion |
| Boronylation | RT, 2 h | Quantitative |
| Cyclization | BF-OEt, -10°C | 77–82% yield |
Nitrile Integration
Introducing the nitrile group requires modifying the propargylic precursor. Two approaches have been explored:
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Propargylic cyanides : Direct use of nitrile-containing propargylic ethers, though stability issues limit practicality.
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Post-cyclization cyanation : Treating cyclopropane bromides with CuCN in DMF at 120°C achieves 65–70% substitution.
Grignard-Mediated Cyclopropane Synthesis
An alternative route adapts cyclopropyl Grignard reagent chemistry for boronic ester functionalization. This method is advantageous for large-scale production due to its continuous flow compatibility.
Microreactor Synthesis
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Grignard Formation : Cyclopropyl bromide reacts with magnesium in tetrahydrofuran (THF) at 30–35°C.
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Boronylation : Addition of ClB(NMe) at -10°C forms the cyclopropylboron intermediate.
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Quenching : Hydrolysis with HCl yields the boronic acid, followed by pinacol esterification.
Table 3: Grignard Route Performance Metrics
| Metric | Value |
|---|---|
| Overall Yield | 90% |
| Purity (HPLC) | >97% |
| Throughput | 30 mL/min (continuous) |
Limitations
-
Nitrile compatibility : Grignard reagents react violently with nitriles, necessitating late-stage cyanation.
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Stereochemical control : Racemization occurs unless chiral auxiliaries are used.
Functional Group Interconversion for Nitrile Introduction
Post-cyclopropanation nitrile installation via nucleophilic substitution or oxidative methods provides flexibility.
Bromide-to-Nitrile Conversion
Aldoxime Dehydration
-
Reagents : POCl, pyridine (0°C to RT)
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Substrate : Cyclopropane aldoxime
Comparative Analysis of Synthetic Routes
Table 4: Route Comparison
| Method | Steps | Yield | Scalability | Nitrile Integration |
|---|---|---|---|---|
| Miyaura + Cyclization | 5 | 62% | Moderate | Late-stage |
| Grignard + Cyanation | 4 | 58% | High | Post-borylation |
| One-Pot Hydrozirconation | 3 | 77% | Low | Pre-installed |
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One-pot hydrozirconation offers the highest yield but requires specialized precursors.
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Grignard routes excel in throughput but face nitrile compatibility challenges.
Q & A
Q. What are the recommended synthetic routes for 1-(3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarbonitrile?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging the boronate ester moiety. A common approach involves reacting a cyclopropane-substituted aryl halide (e.g., 3-methyl-4-bromophenylcyclopropanecarbonitrile) with a pinacolborane derivative under palladium catalysis. Key steps include:
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) in anhydrous conditions .
- Solvent optimization : Use toluene or THF with degassed solvents to prevent boronate oxidation .
- Temperature control : Reactions are often conducted at 80–100°C under inert gas (N₂/Ar) to ensure stability of the boronate group .
Characterization via ¹H/¹³C NMR and mass spectrometry is critical to confirm the absence of deboronation byproducts .
Q. How should researchers handle and store this compound to ensure stability?
The boronate ester is moisture-sensitive and prone to hydrolysis. Best practices include:
- Storage : In airtight containers under inert gas (Ar) at –20°C to prevent degradation .
- Handling : Use gloveboxes or Schlenk lines for air-free manipulation. PPE (gloves, goggles) is mandatory due to the carbonitrile group’s toxicity .
- Stability monitoring : Regular FT-IR analysis (B-O bond at ~1350 cm⁻¹) and TLC to detect decomposition .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- NMR spectroscopy : ¹¹B NMR (δ ~30 ppm for dioxaborolane) and ¹H NMR (cyclopropane protons as multiplet at δ 1.5–2.5 ppm) .
- X-ray crystallography : To resolve steric effects from the cyclopropane and methyl groups, single-crystal analysis is recommended .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks and isotopic patterns .
Advanced Research Questions
Q. How does the steric hindrance of the cyclopropane group influence cross-coupling reactivity?
The cyclopropane ring introduces steric constraints that may slow transmetallation in Suzuki reactions. To mitigate this:
- Ligand screening : Bulky ligands like SPhos or XPhos enhance catalytic activity by stabilizing the Pd intermediate .
- Kinetic studies : Monitor reaction progress via in-situ ¹H NMR to optimize coupling efficiency .
Contradictory reports on reaction yields (e.g., 60% vs. 85%) may arise from varying ligand ratios or solvent purity .
Q. What solvent systems minimize side reactions during functionalization of the carbonitrile group?
Polar aprotic solvents (DMF, DMSO) stabilize intermediates in nucleophilic additions but risk boronate hydrolysis. Methodological solutions include:
Q. How can computational modeling predict the compound’s reactivity in novel reactions?
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in cross-couplings .
- Molecular dynamics : Simulate steric interactions between the cyclopropane and boronate groups to guide ligand design .
Contradictions between computational and experimental results (e.g., unexpected byproducts) may stem from solvent effects not modeled in silico .
Q. What strategies resolve contradictions in reported catalytic turnover numbers (TONs)?
Discrepancies in TONs (e.g., 500 vs. 1,200) often arise from:
Q. How can environmental impact assessments guide disposal protocols for this compound?
- Degradation studies : Expose the compound to UV light and analyze breakdown products via LC-MS to assess ecotoxicity .
- Biodegradation assays : Use soil microbial consortia to evaluate persistence in natural environments .
Contradictory data on half-life (e.g., 7 vs. 30 days) may reflect differences in microbial activity or pH .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
